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Introduction
Onc112 is a synthetic proline-rich antimicrobial peptide (PrAMP) that has demonstrated potent

activity against a range of bacterial pathogens. Its primary mechanism of action is the inhibition

of bacterial protein synthesis, making it a subject of significant interest in the development of

novel antibiotics. Onc112 enters bacterial cells and binds to the 70S ribosome, a crucial

component of the protein synthesis machinery. This binding event disrupts the translation

process, ultimately leading to bacterial cell death.[1][2][3]

These application notes provide detailed protocols for key assays used to characterize the

activity of Onc112, including in vitro translation inhibition, determination of minimum inhibitory

concentration (MIC), and ribosome binding assays.

Mechanism of Action
Onc112 exerts its antimicrobial effect by targeting the bacterial 70S ribosome.[1][3] Structural

and biochemical studies have revealed that Onc112 binds within the ribosomal exit tunnel and

extends towards the peptidyl transferase center (PTC).[2][3][4] This strategic positioning allows

it to interfere with critical steps in protein synthesis:

Blocks the A-site: The N-terminus of Onc112 physically obstructs the accommodation of

aminoacyl-tRNA (aa-tRNA) at the A-site of the PTC.[1][2][3] This prevents the addition of new
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amino acids to the growing polypeptide chain.

Destabilizes the Initiation Complex: Onc112 binding destabilizes the translation initiation

complex, which can lead to the dissociation of the initiator tRNA (fMet-tRNA) from the P-site.

[2][4][5] This effectively prevents the transition from the initiation to the elongation phase of

translation.[6]

Obstructs the Peptide Exit Tunnel: The peptide itself forms a plug in the nascent peptide exit

tunnel, further hindering the progression of translation.[1][3]

This multi-faceted mechanism of action, targeting multiple functional sites on the ribosome,

makes Onc112 a potent inhibitor of bacterial protein synthesis.[1]

Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of
Onc112 Against Various Bacterial Strains

Bacterial Strain MIC (µg/mL) MIC (µM) Reference

Escherichia coli

BW25113
4 - 8 1.7 - 3.4 [7][8]

Escherichia coli

(unspecified)
16 - 32 6.8 - 13.6 [7]

Klebsiella

pneumoniae
2 0.85 [7]

Pseudomonas

aeruginosa
>128 >54.5 [7]

Staphylococcus

aureus
>128 >54.5 [7]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Ribosome Binding Affinity of Onc112
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Bacterial Ribosome
Source

Method
Dissociation/Inhibit
ion Constant
(Kd/Ki)

Reference

Escherichia coli

BW25113

Fluorescence

Polarization
Ki = 44 ± 4 nM [1]

Klebsiella

pneumoniae DSM 681

Fluorescence

Polarization
Ki = 45 ± 2 nM [1]

Acinetobacter

baumannii DSM

30008

Fluorescence

Polarization
Ki = 56 ± 2 nM [1]

Pseudomonas

aeruginosa DSM 1117

Fluorescence

Polarization
Ki = 17 ± 1 nM [1]

Staphylococcus

aureus DSM 6247

Fluorescence

Polarization
Ki = 302 ± 66 nM [1]

Thermus thermophilus X-ray Crystallography - [3]

Escherichia coli
Cell-free translation

and binding assays
Nanomolar range [3]

Experimental Protocols
In Vitro Bacterial Translation Inhibition Assay using a
Luciferase Reporter
This assay determines the concentration of Onc112 required to inhibit protein synthesis in a

bacterial cell-free system. The synthesis of a reporter enzyme, such as firefly luciferase, is

quantified in the presence of varying concentrations of the inhibitor.

Materials:

E. coli S30 cell-free extract (commercial or prepared in-house)

Plasmid DNA encoding firefly luciferase under the control of a bacterial promoter (e.g., T7)
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Onc112 stock solution (dissolved in sterile water or appropriate buffer)

Amino acid mixture

Energy source (e.g., ATP, GTP)

Reaction buffer (containing salts, buffers, and other necessary components for translation)

Luciferase assay reagent

Luminometer

384-well plates

Protocol:

Prepare the Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing

the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source. The final

concentrations of each component should be as recommended by the supplier of the cell-

free system.

Prepare Onc112 Dilutions: Prepare a serial dilution of the Onc112 stock solution in sterile

water or the reaction buffer. The concentration range should be chosen to span the expected

IC50 value (e.g., from 0.1 µM to 100 µM).

Set up the Reactions: In a 384-well plate, add the following to each well:

1 µL of Onc112 dilution (or water for the no-inhibitor control).

5 µL of the master mix.

1 µL of the luciferase plasmid DNA (concentration as recommended for the cell-free

system).

Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 1-2 hours.

Luciferase Assay:
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Allow the plate to cool to room temperature.

Add 10 µL of luciferase assay reagent to each well.

Measure the luminescence using a luminometer.

Data Analysis:

Subtract the background luminescence (wells with no DNA) from all readings.

Normalize the luminescence signal of the Onc112-treated wells to the no-inhibitor control

(100% activity).

Plot the percentage of inhibition against the logarithm of the Onc112 concentration.

Determine the IC50 value, which is the concentration of Onc112 that causes 50%

inhibition of luciferase synthesis, by fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This assay determines the lowest concentration of Onc112 that visibly inhibits the growth of a

specific bacterial strain. The protocol should be performed following the guidelines of the

Clinical and Laboratory Standards Institute (CLSI).

Materials:

Bacterial strain of interest

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Onc112 stock solution

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader

Incubator
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Protocol:

Prepare Bacterial Inoculum:

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into

CAMHB.

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g.,

an optical density at 600 nm (OD600) of 0.4-0.6).

Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x

10^5 colony-forming units (CFU)/mL.

Prepare Onc112 Dilutions:

Prepare a serial two-fold dilution of the Onc112 stock solution in CAMHB directly in the

96-well plate. The final volume in each well should be 50 µL.

Inoculation:

Add 50 µL of the prepared bacterial inoculum to each well containing the Onc112
dilutions.

The final volume in each well will be 100 µL.

Include a positive control (bacteria in CAMHB without Onc112) and a negative control

(CAMHB only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Determine MIC:

The MIC is the lowest concentration of Onc112 at which there is no visible growth of the

bacteria.

Growth can be assessed visually or by measuring the OD600 using a microplate reader.
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Ribosome Binding Assay using Fluorescence
Polarization
This assay measures the binding of a fluorescently labeled Onc112 derivative to the bacterial

70S ribosome. The binding event causes a change in the polarization of the emitted fluorescent

light, which can be quantified to determine the binding affinity.

Materials:

Purified 70S ribosomes from the bacterial strain of interest

Fluorescently labeled Onc112 (e.g., with 5-Carboxyfluorescein, CF-Onc112)

Unlabeled Onc112

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM

DTT)

Black, low-binding 384-well plates

Fluorescence polarization plate reader

Protocol:

Determine Optimal CF-Onc112 Concentration:

Perform a saturation binding experiment by titrating a fixed concentration of 70S

ribosomes with increasing concentrations of CF-Onc112.

The concentration of CF-Onc112 that gives a stable and significant fluorescence

polarization signal in the presence of ribosomes is chosen for the competition assay.

Competition Binding Assay:

Prepare a serial dilution of unlabeled Onc112 in the binding buffer.

In a 384-well plate, add the following to each well:
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10 µL of the unlabeled Onc112 dilution.

10 µL of the 70S ribosome solution (at a concentration that gives a good signal in the

saturation experiment).

Incubate at room temperature for 15 minutes.

Add 10 µL of the CF-Onc112 solution (at the predetermined optimal concentration).

The final volume in each well will be 30 µL.

Include controls for no ribosomes (minimum polarization) and no unlabeled Onc112
(maximum polarization).

Incubation and Measurement:

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach

equilibrium.

Measure the fluorescence polarization using a plate reader with appropriate excitation and

emission filters for the fluorophore.

Data Analysis:

Plot the fluorescence polarization values against the logarithm of the unlabeled Onc112
concentration.

Fit the data to a competitive binding equation to determine the IC50 value.

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff

equation.
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Caption: Mechanism of action of Onc112 on the bacterial ribosome.
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Preparation
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Caption: Workflow for the in vitro translation inhibition assay.
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Preparation

Assay Setup

Analysis
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(Log phase, ~5x10^5 CFU/mL)
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Caption: Workflow for MIC determination by broth microdilution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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